1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one
Description
The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a hybrid heterocyclic molecule featuring a benzimidazole core linked via a sulfanyl propyl chain to a 5-methyltriazinoindole moiety. This structural architecture combines the pharmacophoric features of benzimidazoles (known for antimicrobial, anticancer, and enzyme-inhibitory properties) with the triazinoindole system, which may enhance electronic interactions and binding affinity to biological targets.
Properties
Molecular Formula |
C20H18N6OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H18N6OS/c1-25-15-9-4-2-7-13(15)17-18(25)22-19(24-23-17)28-12-6-11-26-16-10-5-3-8-14(16)21-20(26)27/h2-5,7-10H,6,11-12H2,1H3,(H,21,27) |
InChI Key |
SNNNNMXCZKIJFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like NaOH in a solvent system like DMSO . This is followed by further functionalization to introduce the benzodiazolone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the benzodiazolone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like NaOH or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-[3-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Benzimidazole Analogs
| Compound | Substituent at C-2 | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4d | Methylenedioxyphenyl | 25 | |
| 4e, 4f | –Br, –NO₂ | 50 | |
| Sesamin (Ref.) | – | 50 |
Antiproliferative Activity
- Compound 9b (6-benzimidazole derivative) exhibited IC₅₀ values of 4.7 µM (HeLa) and 4.2 µM (HEPG2), outperforming analogs with electron-withdrawing groups (e.g., 7b and 8b with 5-fluoro/nitro groups, IC₅₀ >10 µM) .
- Compound 10a (electron-donating groups) showed exceptional activity against HeLa cells (IC₅₀ = 2.2 µM) .
However, its extended conjugated system could alter cellular uptake or target binding compared to simpler benzimidazoles.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Substituent | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 9b | 6-Benzimidazole | 4.7 | HeLa | |
| 10a | Electron-donating | 2.2 | HeLa | |
| 7b | 5-Fluoro | >10 | HEK293T |
Antioxidant Properties
Antioxidant efficacy in benzimidazoles correlates with substituent polarity and conjugation:
- Compounds 195–197 (coumarin-linked benzimidazoles) showed IC₅₀ values of 19.7–1.2 µmol/L, surpassing BHT (23.4 µmol/L) .
- Compounds 198–199 (thiophene-containing analogs) demonstrated superior radical scavenging .
The target compound’s sulfanyl linker and triazinoindole system may enhance radical stabilization, but its bulkier structure could reduce solubility and accessibility compared to coumarin or thiophene hybrids.
Table 3: Antioxidant Activity of Benzimidazole Derivatives
| Compound | Structure | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|
| 197 | Coumarin-benzimidazole | 1.2 | |
| BHT (Ref.) | – | 23.4 |
Enzyme Binding and Inhibition
Benzimidazoles targeting enoyl-acyl carrier protein reductase (ENR) require optimized binding interactions:
- TgENR inhibition necessitated 3.2 mM of a benzimidazole inhibitor for co-crystallization, suggesting weaker binding compared to FtENR (1.6 mM sufficient) .
The target compound’s triazinoindole group may improve π-π stacking or hydrogen bonding with ENR, but its larger size could hinder active-site penetration.
Biological Activity
The compound 1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a member of the triazinoindole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazinoindole core fused with a sulfanyl group and a benzimidazole moiety . This unique combination is responsible for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅S |
| Molecular Weight | 257.291 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to chelate iron ions , which is crucial for the proliferation of cancer cells. By binding to ferrous ions, it inhibits iron availability, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.
Anticancer Activity
Research indicates that triazinoindole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells by depleting intracellular iron levels. Studies have reported IC50 values indicating effective inhibition at low concentrations.
Antimicrobial Activity
Triazinoindole derivatives are also noted for their antimicrobial properties . The compound has been evaluated against various pathogens, showing effectiveness comparable to standard antibiotics:
- Minimum Inhibitory Concentration (MIC) : Specific derivatives have demonstrated MIC values lower than those of traditional antibiotics like vancomycin and ciprofloxacin against resistant strains.
Case Studies
- Cell Line Studies : A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability.
- Animal Models : In vivo experiments showed that administration of the compound resulted in tumor size reduction in xenograft models, highlighting its potential for therapeutic use.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the triazinoindole core influence its potency:
- Substituent Effects : Electron-donating groups on phenyl rings enhance activity, while longer alkyl chains tend to decrease it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
